6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5(7(12)13)6-10-9-3-11(6)2-4/h1-3H,(H,12,13) |
InChI Key |
NEZGSPBXJRTLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated cascade reaction . This method is advantageous due to its efficiency and the ability to produce the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with optimizations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal applications, the compound may interact with cellular targets to exert its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid (CAS: 1216475-30-7)
- Structure : Bromine at position 8, carboxylic acid at position 5.
- Molecular Formula : C₇H₄BrN₃O₂ (identical to the main compound).
- This compound is commercially available but listed as discontinued in some catalogs .
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid (CID 121253639)
- Structure : Triazolo-pyridine fused at [1,5-a] instead of [4,3-a].
- Molecular Formula : C₇H₄BrN₃O₂ (same as main compound).
- Key Differences : The altered ring fusion impacts planarity and π-orbital overlap, which may influence solubility and metabolic stability. Computational studies suggest distinct collision cross-section profiles compared to the [4,3-a] fused analog .
Substituent Variations
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
- Structure : Bromine at position 3, carboxylic acid at position 6.
- Molecular Formula : C₇H₄BrN₃O₂.
- Key Differences : The bromine’s position adjacent to the triazole ring may enhance electrophilic reactivity, making this compound a candidate for nucleophilic substitution reactions .
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid (CAS: 1082193-69-8)
- Structure : Methyl group at position 3, carboxylic acid at position 8.
- Molecular Formula : C₈H₇N₃O₂.
- Key Differences: The methyl group increases lipophilicity (logP ≈ 1.2 vs.
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid (CAS: 1082143-81-4)
Halogenated Derivatives
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS: 1427473-77-5)
- Structure : Bromine at position 6, fluorine at position 8, and a thione group at position 3.
- Molecular Formula : C₆H₂BrFN₃S.
- Key Differences : The thione group enhances hydrogen-bonding capacity, while fluorine’s electronegativity may improve metabolic stability compared to the carboxylic acid analog .
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1392804-08-8)
- Structure : Bromine at position 7, chlorine at position 3.
- Molecular Formula : C₆H₂BrClN₃.
Multi-Substituted Derivatives
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1519398-17-4)
Comparative Data Table
Research Implications
- Positional Isomerism : Subtle changes in substituent positions significantly alter electronic properties and biological activity. For example, the [1,5-a] fused analog (CID 121253639) shows distinct computational docking profiles compared to the [4,3-a] isomer .
- Substituent Effects : Bromine’s electronegativity enhances electrophilic reactivity, while methyl groups improve lipophilicity. Carboxylic acid derivatives are preferred for target engagement via hydrogen bonding .
- Commercial Trends : Many analogs, such as 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, are discontinued, highlighting challenges in synthetic accessibility or stability .
Biological Activity
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Characteristics
- Molecular Formula : C7H4BrN3O2
- Molecular Weight : 242.03 g/mol
- IUPAC Name : this compound
- SMILES Representation : O=C(O)C1=CC(Br)=CN2N=CN=C12
Synthesis
The synthesis typically involves multi-step reactions starting from pyridine derivatives. Common methods include:
- Cyclization of 2-amino-5-bromopyridine with ethyl chloroformate.
- Reaction with hydrazine hydrate to form the triazole ring.
- Reaction conditions often require heating and the use of solvents like ethanol or acetonitrile .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted its potential as an anticancer agent:
- It has shown inhibitory effects on various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells .
- The compound's mechanism may involve the inhibition of specific kinases associated with cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- It demonstrated significant activity against Chlamydia species, suggesting its potential as a selective antimicrobial agent .
- Comparative studies indicate it may outperform traditional antibiotics like spectinomycin in certain assays .
The biological activity is attributed to its ability to interact with specific molecular targets:
- It may act as an inhibitor for various enzymes or receptors, influencing cellular signaling pathways and leading to altered cellular processes .
Case Studies and Research Findings
Recent research has focused on the structural modifications of related compounds to enhance their bioactivity. For instance:
- A study synthesized analogs based on the triazole structure and assessed their anticancer properties through in vitro assays .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.0 | Antiproliferative |
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | HepG2 | 3.5 | Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
